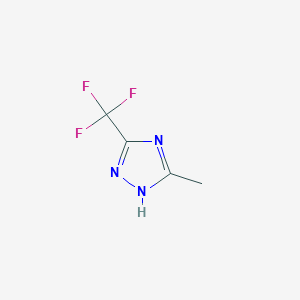

5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

描述

5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 667873-25-8) is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a trifluoromethyl (CF₃) group at position 2. This compound belongs to the 1,2,4-triazole family, which is renowned for its versatility in medicinal chemistry, agrochemicals, and materials science . The methyl group enhances lipophilicity, while the CF₃ group contributes to electronic effects and metabolic stability, making it a candidate for bioactive molecule design .

属性

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c1-2-8-3(10-9-2)4(5,6)7/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXAVIBKKKTERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382511 | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667873-25-8 | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Optimization and Conditions

Optimization studies identified dichloromethane (CH$$2$$Cl$$2$$) as the optimal solvent, with triethylamine (NEt$$_3$$) serving as a base to facilitate both nitrile imine formation and cycloaddition. A stoichiometric ratio of 1.5 equivalents of hydrazonyl chloride (2a ) to 1.0 equivalent of 1 yielded the highest efficiency, achieving 49% isolated yield for the model substrate 3a (Table 1).

Table 1: Optimization of [3 + 2]-Cycloaddition Conditions

| Entry | Solvent | Equiv. 2a | Equiv. NEt$$_3$$ | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 1.0 | 3.0 | 3 |

| 2 | DMSO | 1.0 | 3.0 | 8 |

| 5 | CH$$2$$Cl$$2$$ | 1.5 | 3.0 | 49 |

Substrate scope investigations revealed broad functional group tolerance. Alkyl- and aryl-substituted hydrazonyl chlorides, including 4-methylbenzylidene and 2-naphthyl derivatives, furnished corresponding triazoles (3e , 3m ) in 75% yields. Halogenated substrates (e.g., 4-fluoro, 4-chloro) also performed well, achieving 56–74% yields (3i–3l ).

Mechanistic Insights and Scalability

The reaction proceeds via a concerted [3 + 2]-cycloaddition mechanism, where nitrile imines act as 1,3-dipoles and CF$$_3$$CN as the dipolarophile. Regioselectivity arises from electronic and steric effects, favoring 1,2,4-triazole formation over alternative regioisomers. Gram-scale synthesis of 3a validated the method’s practicality, maintaining consistent yield and purity, thus underscoring its industrial potential.

Metal-Free Multi-Component Reaction with Trifluoroacetimidoyl Chlorides

A complementary metal-free strategy employs trifluoroacetimidoyl chlorides (1 ), hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) under acidic conditions to assemble 3-trifluoromethyl-1,2,4-triazoles.

Reaction Development and Optimization

Initial screening identified trifluoroacetic acid (TFA) as the optimal catalyst in toluene, achieving 65% yield for the model product 2e (Table 2). Temperature studies showed 100°C as ideal, with lower or higher temperatures reducing efficiency.

Table 2: Optimization of Multi-Component Reaction Conditions

| Entry | Acid | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TsOH·H$$_2$$O | Toluene | 100 | 53 |

| 4 | TFA | Toluene | 100 | 65 |

| 14 | TFA | Toluene | 100 | 62* |

*Scale-up to 5 mmol.

Substrates with electron-donating groups (e.g., methyl, methoxy) exhibited superior yields (up to 75%), while electron-withdrawing substituents (e.g., -CF$$3$$, -SO$$2$$N(n-Pr)$$_2$$) resulted in moderate yields (40–55%).

Proposed Mechanism and Applications

The reaction mechanism involves sequential steps: (1) coupling of 1 with hydrazine to form trifluoroacetimidohydrazide (1’ ), (2) formylation by TFBen to generate N-formyl intermediate A , and (3) acid-catalyzed cyclization and dehydration to yield the triazole (Figure 1). This method’s scalability was demonstrated via a 5 mmol synthesis of 2e with 62% yield, highlighting its suitability for large-scale production.

Comparative Analysis of Synthetic Methods

Efficiency and Selectivity

- Cycloaddition Method : Offers superior regioselectivity and functional group tolerance, with yields up to 75%. Requires stoichiometric base and inert conditions.

- Multi-Component Reaction : Metal-free and operationally simple, but yields are slightly lower (65%). Tolerates diverse substrates but is sensitive to steric hindrance.

Industrial Feasibility

Both methods demonstrate gram-scale feasibility, though the cycloaddition approach provides marginally higher yields. The metal-free method avoids transition metals, reducing purification costs and environmental impact.

化学反应分析

Types of Reactions: 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

科学研究应用

Synthetic Pathways

The synthesis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves several methodologies that enhance its yield and purity. Recent studies have focused on regioselective synthesis techniques that utilize trifluoroacetaldehyde derivatives as precursors. For instance, a study demonstrated the synthesis of various trifluoromethylated triazoles through a [3 + 2]-cycloaddition reaction involving nitrile imines and trifluoroacetaldehyde oximes, yielding products with diverse functional groups .

Table 1: Synthetic Methods for this compound

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Its derivatives have been evaluated for antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.

Anticancer Activity

Recent research highlighted the cytotoxic effects of various triazole derivatives against human cancer cell lines. For example, compound 5m demonstrated significant activity with IC₅₀ values ranging from 0.04 to 23.6 µM across multiple cancer types including pancreatic and colorectal cancers .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5m | BxPC-3 | 0.04 |

| 5m | HCT116 | 1.2 |

| 5m | SKOV-3 | 9.7 |

| ADM | (Adriamycin) | 0.31 |

Pharmaceutical Applications

The compound has been explored for its potential as an antimalarial agent due to its structural similarity to known active compounds in this area. A series of derivatives have been designed based on bioisosteric principles to enhance their efficacy against malaria parasites .

Table 3: Potential Pharmaceutical Applications

| Application | Description |

|---|---|

| Antimalarial Agents | Designed derivatives targeting malaria parasites. |

| Antifungal Agents | Effective against various fungal strains. |

| Antibacterial Agents | Broad-spectrum activity against bacterial infections. |

Agricultural Applications

In addition to its medicinal properties, triazole compounds are also utilized in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.

作用机制

The mechanism of action of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance binding affinity and selectivity by providing favorable interactions with the target protein .

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs and their properties are compared below:

Key Observations :

- Electron-Withdrawing Groups: The CF₃ group in this compound enhances metabolic stability compared to non-fluorinated analogs. However, 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole exhibits stronger electron-withdrawing effects, making it suitable for energetic materials .

- Biological Activity : Thiol-substituted analogs (e.g., 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol) show promise in antiviral applications due to sulfur's nucleophilic reactivity .

- Agrochemical Potential: Aromatic substitutions (e.g., phenyl or fluorophenyl groups) improve binding to biological targets, as seen in pesticidal triazoles like mefentrifluconazol .

Thermal and Chemical Stability

- This compound: No direct thermal data is provided, but CF₃ groups generally improve thermal stability.

- TNNT and BTNAT : Decompose at 135°C and 146°C, respectively, under nitrogen, highlighting the destabilizing effect of nitro groups .

生物活性

5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including cycloaddition reactions involving nitrile imines and trifluoroacetaldehyde. The regioselective synthesis has been reported to yield significant results in terms of purity and yield, with optimal conditions established for various solvents .

Biological Activity Overview

The biological activity of this compound encompasses several pharmacological effects:

- Antimicrobial Activity : Triazoles are widely recognized for their antifungal properties due to their mechanism of inhibiting ergosterol biosynthesis. This inhibition is critical for maintaining fungal cell wall integrity .

- Antitubercular Properties : Recent studies have indicated that derivatives of triazoles exhibit significant activity against Mycobacterium tuberculosis. Compounds similar to this compound have shown promising results in inhibiting the growth of this pathogen .

- Anticancer Potential : Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated low IC50 values against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines .

Table 1: Summary of Biological Activities

Case Study: Antitubercular Activity

In a study investigating the antitubercular properties of triazole derivatives, compounds were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. The most promising compounds showed IC50 values below 10 µg/mL, indicating strong potential for therapeutic applications in tuberculosis treatment .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in critical biological pathways:

常见问题

Basic Research Question

- Structural Confirmation : Use FTIR-ATR to identify functional groups (e.g., C-F stretches at ~1,100 cm⁻¹ for trifluoromethyl) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and ¹H/¹³C-NMR (e.g., triplet splitting for CF₃ groups in ¹⁹F-NMR) .

- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) to verify individuality .

How can computational tools like SHELX aid in resolving crystallographic data discrepancies for fluorinated triazoles?

Advanced Research Question

SHELXL is widely used for refining crystal structures, particularly for handling high-resolution or twinned data. For fluorinated triazoles, ensure proper modeling of anisotropic displacement parameters for fluorine atoms. If structural contradictions arise (e.g., bond length anomalies), use the TWIN and BASF commands in SHELXL to account for twinning . Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries.

What strategies are effective for designing derivatives with enhanced bioactivity while maintaining triazole core stability?

Advanced Research Question

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., CF₃) at position 3 to enhance metabolic stability. At position 5, methyl groups improve lipophilicity .

- Heterocyclic Hybridization : Combine with thiadiazole or oxadiazole moieties (e.g., 1,2,4-oxadiazole derivatives) to exploit synergistic antimicrobial effects .

- Salt Formation : Prepare sodium or potassium salts of thioacetic acid derivatives to improve aqueous solubility for in vivo testing .

How should researchers address conflicting spectral data during structural elucidation?

Advanced Research Question

- NMR Ambiguities : For overlapping proton signals (e.g., aromatic regions), use 2D NMR (COSY, HSQC) to resolve coupling patterns.

- Mass Spectrometry Contradictions : Recalibrate HRMS with internal standards (e.g., NaTFA) and cross-check fragmentation patterns with databases like SciFinder .

- X-ray vs. Computational Data : If bond angles deviate >2° from DFT predictions, re-examine crystal packing effects or solvent inclusion using PLATON’s SQUEEZE .

What safety protocols are critical when handling fluorinated triazoles in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., trifluoromethylation reagents).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via halogen-specific protocols .

How can researchers design in vitro assays to evaluate the antitumor potential of this compound?

Advanced Research Question

- Cell Line Selection : Use NCI-60 panels for broad-spectrum screening or target-specific lines (e.g., MCF-7 for breast cancer).

- Dose-Response Studies : Apply concentrations ranging from 1 nM to 100 µM, with 72-hour incubation. Measure IC₅₀ via MTT assay .

- Mechanistic Probes : Combine with flow cytometry (Annexin V/PI staining) to assess apoptosis vs. necrosis .

What are the challenges in scaling up triazole synthesis from milligram to gram quantities?

Advanced Research Question

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Exothermic Reactions : Use jacketed reactors with controlled cooling for trifluoromethylation steps to prevent runaway reactions.

- Yield Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。